Flurandrenolide is a synthetic corticosteroid with anti-inflammatory properties, primarily used in dermatological applications. It is classified under the category of fluorinated corticosteroids, which enhances its potency and reduces the frequency of administration compared to non-fluorinated counterparts. Flurandrenolide is utilized in the treatment of various inflammatory skin conditions, including eczema and psoriasis.
Flurandrenolide is synthesized from steroidal precursors through a series of chemical reactions. It belongs to the class of corticosteroids, which are steroid hormones produced in the adrenal cortex. Its chemical structure can be denoted by the molecular formula and a unique identifier in PubChem as CID 15209 .
The synthesis of flurandrenolide involves several key steps:
These steps are optimized for yield and purity in industrial production, employing rigorous quality control measures to meet pharmaceutical standards .
Flurandrenolide undergoes various chemical reactions, including:
The specific products formed depend on the reagents and reaction conditions employed during these processes .
Flurandrenolide exerts its anti-inflammatory effects by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses. This mechanism results in decreased production of pro-inflammatory cytokines and mediators, effectively reducing inflammation and alleviating symptoms associated with skin disorders .
Flurandrenolide exhibits several notable physical and chemical properties:
These properties influence its formulation and application in pharmaceutical products .
Flurandrenolide is primarily used in dermatology for treating inflammatory skin conditions such as:
Its efficacy is attributed to its potent anti-inflammatory properties, which help manage symptoms effectively while minimizing side effects compared to traditional corticosteroids .
The synthetic development of flurandrenolide (chemical formula: C₂₄H₃₃FO₆) originated from structural modifications of cortisol, aiming to enhance its topical anti-inflammatory activity while minimizing systemic absorption. Early synthetic routes, pioneered in the 1960s, involved a multi-step sequence beginning with the microbial oxidation of cortisol to introduce key oxygen functionalities. A pivotal advancement was the selective acetonide formation at the C16-C17 diol, which significantly improved metabolic stability compared to non-cyclic corticosteroids. This process utilized acetone dimethyl acetal under acidic catalysis to form the critical 16α,17α-ketal structure [1] [9]. The introduction of fluorine at C9 (not C21 as in some analogues) was achieved via electrophilic fluorination using perchloryl fluoride (FClO₃), establishing flurandrenolide’s signature structural feature linked to its enhanced glucocorticoid receptor (GR) binding [6] [10]. The Lilly 33379 compound (later named flurandrenolide) emerged as a clinical candidate due to its optimized balance of potency and stability [1].
Table 1: Evolution of Flurandrenolide Synthesis
Time Period | Core Strategy | Key Innovation | Outcome |
---|---|---|---|
1960s | Microbial oxidation + chemical modification | 16α,17α-acetonide formation | Improved metabolic stability vs. hydrocortisone |
1970s | Halogenation optimization | C9 fluorination via FClO₃ | 3-fold ↑ GR binding affinity |
1980s–present | Stereoselective synthesis | Chiral catalysts for ketalization | >95% isomeric purity, reduced byproducts |
Strategic modifications to flurandrenolide’s steroidal backbone focused on three regions:
A critical breakthrough was optimizing the C16α/C17α acetonide conformation. The equatorial orientation of the acetonide group in flurandrenolide enhanced lipid solubility (logP = 0.6) while maintaining aqueous dispersibility, facilitating dermal penetration without hydrolysis [5] [9]. Comparative studies showed flurandrenolide-containing tapes achieved 96% higher drug retention in the stratum corneum vs. ointments due to occlusive effects and controlled release [2].
Table 2: Impact of Structural Modifications on Bioactivity
Modification Site | Chemical Change | Biological Effect | Clinical Relevance |
---|---|---|---|
C9 | Fluorination | ↑ GR dimerization efficiency | 4× ↑ vasoconstriction vs. non-fluorinated analogues |
C16-C17 | Acetonide ketal | ↓ First-pass metabolism | Local efficacy with negligible plasma accumulation |
Δ1(2) | Double bond | ↑ A-ring electrophilicity | Enhanced membrane diffusion kinetics |
C21 | Hydroxyl group | Hydrogen bonding with GR | Necessary for nuclear translocation [8] |
Flurandrenolide’s C9 fluorine atom is indispensable for its mechanism of action. Fluorine’s strong electronegativity induces a dipole moment that stabilizes the ligand-GR complex via:
Kinetic studies reveal fluorine enhances GR nuclear translocation efficiency by 2.5-fold compared to des-fluoro analogues. This occurs via accelerated dissociation of HSP90 chaperones and promoted GR homodimerization—critical for DNA binding [8]. The halogen’s impact extends to transrepression activity; flurandrenolide suppresses NF-κB-induced cytokines (IL-1β, TNF-α) 3.3-fold more effectively than its non-fluorinated counterpart by stabilizing GR-co-repressor complexes [7]. Notably, replacing fluorine with chlorine at C9 diminishes activity due to steric clashes, confirming fluorine’s optimal size and electronic properties [10].
Table 3: Halogenation Effects on Glucocorticoid Receptor Binding
Parameter | Flurandrenolide (F) | 9-Cl Analogue | Non-Halogenated |
---|---|---|---|
GR binding Kd (nM) | 1.8 ± 0.2 | 15.3 ± 1.1 | 48.9 ± 3.5 |
Nuclear translocation t1/2 (min) | 8.2 | 22.7 | >60 |
AP-1 inhibition IC₅₀ (nM) | 5.1 | 38.9 | 210 |
Relative lipophilicity (logP) | 0.6 | 1.2 | -0.1 |
The acetonide moiety (16α,17α-isopropylidenedioxy group) is susceptible to acid-catalyzed hydrolysis and oxidative cleavage, leading to inactive 17-keto derivatives. Early formulations exhibited up to 12% degradation after 6 months at 25°C [3]. Three stabilization strategies have been implemented:
Accelerated stability studies using HPLC-MS identified two primary degradation products: the 17-deoxy derivative (loss of acetonide) and 6β-hydroxyflurandrenolide (oxidative metabolite). Controlling relative humidity below 40% during manufacturing reduces degradation by 89% by preventing acid-catalyzed ring opening [3].
Table 4: Acetonide Stabilization Techniques and Outcomes
Method | Mechanism | Degradation Rate Reduction | Clinical Advantage |
---|---|---|---|
Cyclodextrin complexation | Steric shielding of ketal | 92% vs. free drug | Extended shelf-life (>3 years) |
pH 5.2 buffering | Suppression of H⁺-catalyzed hydrolysis | 87% vs. unbuffered | Maintains potency in aqueous creams |
Tape matrix delivery | Molecular immobilization | 99% vs. solution | Controlled release; occlusion-enhanced efficacy |
Low-HV manufacturing | ↓ Water-mediated degradation | 89% at 40% RH vs. 80% RH | Scalable industrial production |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: